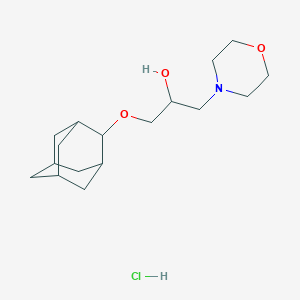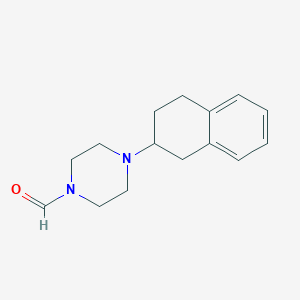
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde, also known as THN-ALD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a range of effects on the body, including improved motor function, pain relief, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can have a range of biochemical and physiological effects on the body, including increased dopamine release, improved motor function, pain relief, and reduced inflammation. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further research and development.
実験室実験の利点と制限
One of the main advantages of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its low toxicity profile makes it a safe compound to use in lab experiments. However, one of the limitations of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde research. One area of focus could be on developing new synthetic methods for the compound that improve its solubility in water. Additionally, further research could be conducted on the potential therapeutic applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in the treatment of neurological disorders, pain, and inflammation. Other potential future directions could include investigating the potential use of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in combination with other drugs or as a tool for studying dopamine receptor function in the brain.
In conclusion, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its high affinity for dopamine receptors and low toxicity profile make it a potential candidate for the treatment of neurological disorders, pain, and inflammation. Further research is needed to fully understand the potential applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde and to develop new synthetic methods that improve its solubility in water.
合成法
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can be synthesized using a multi-step process that involves the reaction of naphthalene with piperazine followed by a series of chemical reactions. This process yields a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-12-16-7-9-17(10-8-16)15-6-5-13-3-1-2-4-14(13)11-15/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMUBLXWGIOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

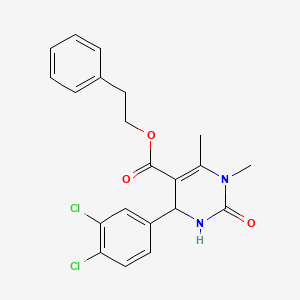
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
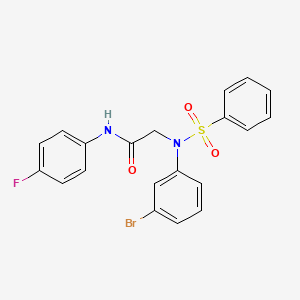
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)
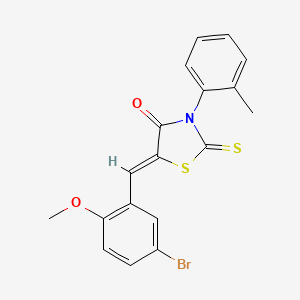

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
